

# Spectroscopic Profile of (2S)-2-aminobutyramide: A Technical Guide

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## Compound of Interest

Compound Name: (2S)-2-aminobutyramide

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2S)-2-aminobutyramide**, a key chiral intermediate in the synthesis of various pharmaceuticals. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents available experimental Nuclear Magnetic Resonance (NMR) data and theoretical analyses for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **(2S)-2-aminobutyramide**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data for (2S)-2-aminobutyramide.[1]

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.88	s	-	-NH <sub>2</sub> (amide)
7.52	s	-	-NH <sub>2</sub> (amide)
3.69	t	6.1	H-2
1.79 – 1.69	m	-	H-3
0.88	t	7.5	H-4

<sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
170.34	C-1 (C=O)
53.22	C-2
24.22	C-3
9.04	C-4

Note: NMR data is for the free base form of **(2S)-2-aminobutyramide**.[\[1\]](#)

## Table 2: Predicted Infrared (IR) Spectroscopy Data for **(2S)-2-aminobutyramide**.

Experimental IR data for **(2S)-2-aminobutyramide** was not available in the searched resources. The following table is based on characteristic vibrational frequencies for its functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3100	N-H stretch	Primary amine, Primary amide
2960 - 2850	C-H stretch	Alkyl (CH <sub>3</sub> , CH <sub>2</sub> )
~1680 - 1630	C=O stretch (Amide I)	Primary amide
~1650 - 1580	N-H bend (Amide II)	Primary amide
~1400	C-N stretch	Amine

### Table 3: Predicted Mass Spectrometry (MS) Data for (2S)-2-aminobutyramide.

Experimental mass spectrometry fragmentation data for **(2S)-2-aminobutyramide** was not available in the searched resources. The following table is based on the molecular weight of the free base (102.13 g/mol ) and common fragmentation patterns for amino acid amides.

m/z	Proposed Fragment	Notes
102	[M] <sup>+</sup>	Molecular ion
85	[M - NH <sub>3</sub> ] <sup>+</sup>	Loss of ammonia
74	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	McLafferty rearrangement
58	[M - C <sub>2</sub> H <sub>5</sub> - H] <sup>+</sup>	Alpha-cleavage with H rearrangement
44	[CONH <sub>2</sub> ] <sup>+</sup>	Amide fragment
28	[C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	Ethyl fragment

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(2S)-2-aminobutyramide** (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The solution is filtered through a glass wool plug into a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.

## Fourier-Transform Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of **(2S)-2-aminobutyramide** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

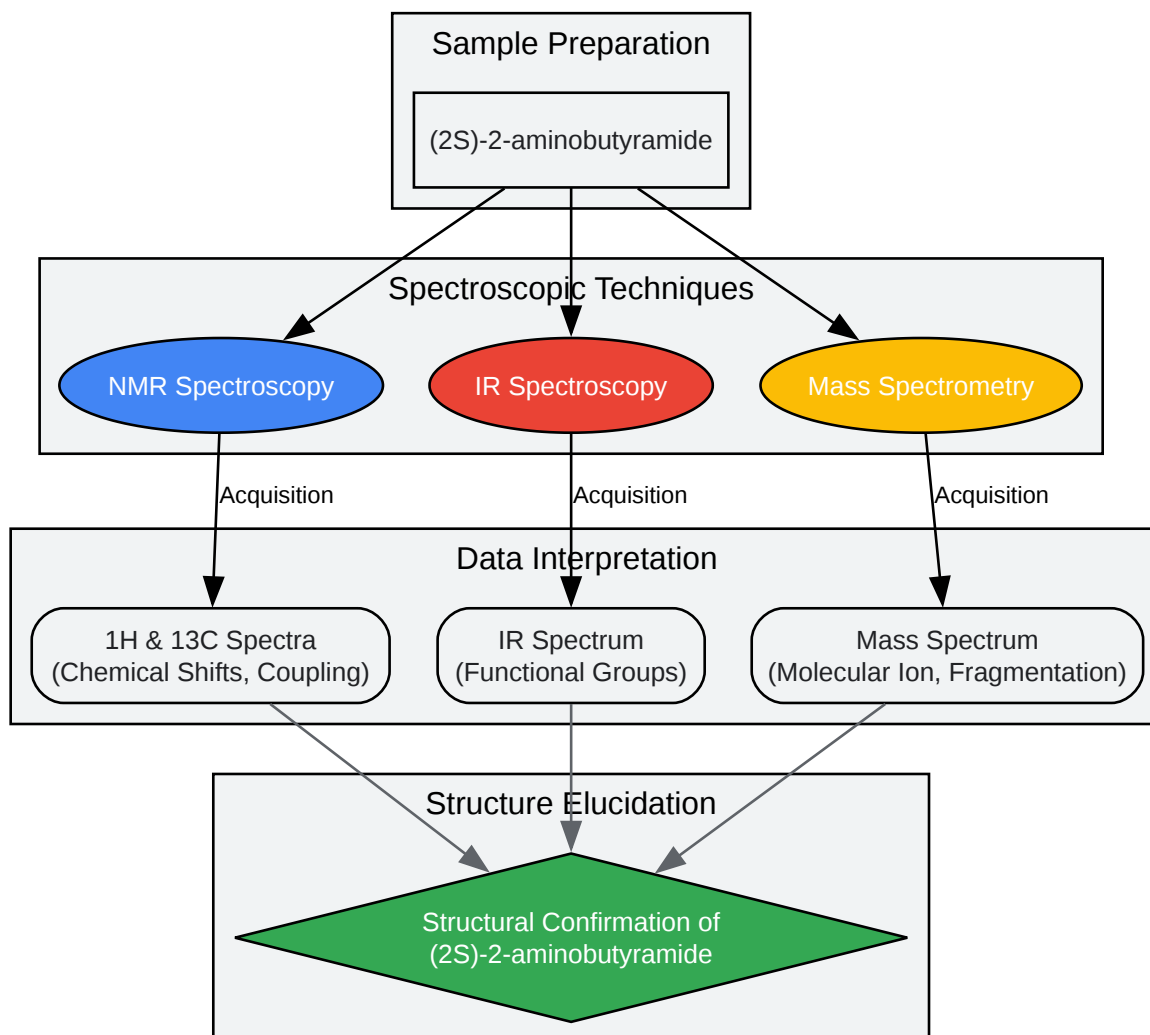
## Mass Spectrometry (MS)

Mass spectral data can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a 70 eV electron beam. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as **(2S)-2-aminobutyramide**.

## Workflow for Spectroscopic Analysis of (2S)-2-aminobutyramide



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## Spectroscopic Analysis Workflow

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## References

- 1. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]

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